Ethyl 2-fluorobutanoate

説明

Ethyl 2-fluorobutanoate is an organic compound with the molecular formula C6H11FO2. It is an ester derived from butanoic acid and is characterized by the presence of a fluorine atom at the second carbon position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-fluorobutanoate can be synthesized through several methods. One common method involves the esterification of 2-fluorobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

Ethyl 2-fluorobutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 2-fluorobutanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Various substituted butanoates depending on the nucleophile used.

Hydrolysis: 2-fluorobutanoic acid and ethanol.

Reduction: 2-fluorobutanol.

科学的研究の応用

Drug Discovery

Ethyl 2-fluorobutanoate serves as a building block in the synthesis of biologically active compounds. Its fluorinated moiety is recognized for increasing the potency and selectivity of drugs. For instance, studies have demonstrated that incorporating fluorinated groups can enhance the binding affinity of compounds to biological targets, thus improving therapeutic efficacy .

Case Study:

- A recent investigation highlighted the use of this compound in synthesizing β-fluorinated amino acids, which have potential applications as enzyme inhibitors in treating neurodegenerative diseases like Parkinson's .

Organic Synthesis

In organic chemistry, this compound has been utilized in various synthetic pathways, particularly in the development of monofluoromethylated compounds. Its ability to participate in radical reactions under mild conditions makes it an attractive reagent for chemists.

Data Table: Synthesis Outcomes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Monofluoromethylation | Visible light, NHC catalyst | 50% |

| Acylation with styrenes | Blue LED irradiation | 64% |

| Hydrofluoromethylation | Metal-free conditions | 61% |

These results indicate that this compound can effectively participate in diverse chemical transformations, leading to high yields of desired products .

Materials Science

The compound is also being explored as an additive in battery technology. This compound has been proposed as a component in electrolyte formulations for lithium-metal batteries. Its fluorinated structure contributes to improved electrochemical stability and performance at high voltages.

Case Study:

- Research has shown that incorporating this compound into electrolyte systems enhances battery life and efficiency by stabilizing the solid electrolyte interphase (SEI) layer on lithium metal anodes .

Toxicological Considerations

While this compound presents numerous applications, it is essential to consider its safety profile. The compound is classified as toxic if swallowed and may cause skin irritation upon contact . Proper handling and safety protocols should be adhered to when working with this compound in laboratory settings.

作用機序

The mechanism of action of ethyl 2-fluorobutanoate in biological systems is not well-documented. its reactivity can be attributed to the presence of the ester and fluorine functional groups, which can participate in various biochemical pathways. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design.

類似化合物との比較

Similar Compounds

- Ethyl 2-amino-4-fluorobutanoate

- Ethyl 4-amino-2-fluorobutanoate

- Ethyl 4-bromo-2-fluorobutanoate

Uniqueness

Ethyl 2-fluorobutanoate is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical properties compared to other fluorinated butanoates. This unique structure makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals .

生物活性

Ethyl 2-fluorobutanoate (C6H11FO2) is a fluorinated ester that has garnered attention in various fields, including organic chemistry, pharmacology, and medicinal chemistry. Its unique structural features impart distinct biological activities, making it a subject of interest for researchers exploring new therapeutic agents and chemical syntheses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The presence of a fluorine atom at the second carbon position of the butanoate chain significantly influences its chemical reactivity and biological interactions.

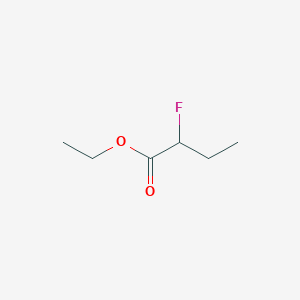

Structural Formula

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The fluorine atom enhances lipophilicity, which may affect membrane permeability and binding affinity to biological targets. These interactions can influence enzyme activity and receptor binding, potentially altering metabolic pathways.

Case Studies

-

Enzyme Interaction Studies

- Research has demonstrated that this compound can serve as a substrate for certain enzymes, leading to the formation of biologically active metabolites. For instance, studies indicated that hydrolysis of the ester group results in the formation of corresponding alcohols, which may exhibit further biological activities .

-

Pharmacological Applications

- This compound has been investigated for its potential use in drug development. Its structural similarity to other bioactive compounds suggests it may possess therapeutic properties against various diseases. For example, derivatives of this compound have shown promise in targeting specific pathways involved in cancer and neurodegenerative disorders .

Biological Activity Data Table

Synthetic Pathways

This compound can be synthesized through various methods, including:

- Esterification Reactions: Reacting butanoic acid with ethanol in the presence of a fluorinating agent.

- Nucleophilic Substitution: Utilizing fluorinated alkyl halides in reactions with alcohols or acids.

Reactivity Profile

The compound undergoes several chemical transformations:

- Hydrolysis: Converts to butanoic acid and ethanol.

- Reduction: Can be reduced to form corresponding alcohols.

- Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Ethyl Butanoate | No fluorine | Standard ester with limited bioactivity |

| Ethyl 4-Fluorobutanoate | Fluorine at position 4 | Enhanced antimicrobial properties |

| Mthis compound | Methyl group instead of ethyl | Different metabolic pathways |

特性

IUPAC Name |

ethyl 2-fluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLLXDPBECIJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301207 | |

| Record name | ethyl 2-fluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-46-8 | |

| Record name | NSC141816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-fluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-FLUOROBUTYRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。